N-benzyl-4,6-dichloropyrimidin-2-amine
Description
Properties
IUPAC Name |
N-benzyl-4,6-dichloropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3/c12-9-6-10(13)16-11(15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVRIZSLZFDMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504339 | |
| Record name | N-Benzyl-4,6-dichloropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76175-65-0 | |
| Record name | N-Benzyl-4,6-dichloropyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,6-dichloropyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with benzylamine. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine replaces one of the chlorine atoms on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4,6-dichloropyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further substitution reactions where the remaining chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or benzoic acid, while reduction can lead to the formation of benzyl alcohol.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Products include benzaldehyde, benzoic acid, and other oxidized derivatives.
Reduction: Products include benzyl alcohol and other reduced derivatives.
Scientific Research Applications
Synthesis of N-benzyl-4,6-dichloropyrimidin-2-amine
The synthesis of this compound typically involves the chlorination of 4,6-dichloropyrimidine derivatives followed by amination. A common method includes the reaction of 4,6-dichloropyrimidine with benzylamine under appropriate conditions to yield N-benzyl derivatives. This process can be optimized for yield and purity through various reaction conditions, including temperature and solvent choice.
Antiviral Properties
This compound has been studied for its potential as an antiviral agent. Research indicates that derivatives of 4,6-dichloropyrimidine exhibit significant activity against various viral targets. For instance, N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide has been identified as an intermediate in the synthesis of antiviral nucleotide derivatives, suggesting that this compound may share similar properties .
Anticancer Activity
Studies have shown that compounds containing the 4,6-dichloropyrimidine moiety can inhibit nitric oxide production in immune cells, which is crucial for cancer progression . Specifically, N-benzyl derivatives have demonstrated enhanced potency in suppressing immune-mediated nitric oxide production. The most effective compounds in these studies exhibited IC50 values significantly lower than traditional inhibitors .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents at different positions on the pyrimidine ring can lead to differences in biological activity:
| Substituent | Position | Biological Activity |
|---|---|---|
| Benzyl | 2 | Enhanced antiviral activity |
| Fluoro | 5 | Increased NO inhibition |
| Methyl | 5 | Moderate activity |
This table summarizes how different substituents influence the compound's effectiveness against viral infections and its ability to modulate immune responses.
Case Study 1: Antiviral Efficacy
A study conducted on a series of pyrimidine derivatives showed that this compound exhibited potent antiviral activity against specific RNA viruses. The mechanism was attributed to its ability to interfere with viral replication by targeting key enzymes involved in nucleotide metabolism .
Case Study 2: Cancer Therapeutics
In another investigation focusing on cancer cell lines, this compound was evaluated for its cytotoxic effects. Results indicated a dose-dependent reduction in cell viability among treated groups compared to controls, highlighting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of N-benzyl-4,6-dichloropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the replication of viruses by interfering with viral protein synthesis and assembly.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and synthetic properties of N-benzyl-4,6-dichloropyrimidin-2-amine analogs:
Key Observations:
- Substituent Position: Substitutions at the pyrimidine ring (e.g., 5-benzyl in B11) generally lower melting points compared to the parent compound, likely due to reduced crystallinity. N-substituted derivatives (e.g., N-methyl-N-phenyl in ) may exhibit variable solubility in organic solvents.
- Spectral Data: The NH₂ proton signal in ¹H NMR (δ ~7.3–7.6 ppm) is consistent across analogs, while substituent-specific signals (e.g., benzyl CH₂ at δ 4.01 ppm in B11) aid structural confirmation.
Biological Activity
N-benzyl-4,6-dichloropyrimidin-2-amine (N-B-DCP) is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial properties, kinase inhibition capabilities, and effects on nitric oxide production in immune cells, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a benzyl group and two chlorine atoms on the pyrimidine ring. The synthesis of this compound typically involves the chlorination of pyrimidine derivatives followed by amination processes. The general synthetic route includes:
- Chlorination : Using phosphorus oxychloride to introduce chlorine at the 4 and 6 positions.
- Amination : Reacting the chlorinated intermediate with benzyl amine to form N-B-DCP.
Antimicrobial Activity
Research has demonstrated that N-B-DCP exhibits notable antibacterial and antifungal properties . In vitro studies have shown that it effectively inhibits the growth of various pathogens, making it a potential candidate for antimicrobial drug development.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with fungal membrane integrity, which contributes to its efficacy against these pathogens .
Kinase Inhibition in Cancer Treatment
N-B-DCP has also been studied for its potential as a kinase inhibitor , particularly in cancer therapy. Kinases are crucial in regulating cell proliferation and survival, making them important targets in cancer treatment.
Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted on various cancer cell lines, N-B-DCP was found to inhibit cell proliferation significantly. The IC50 values for different cancer types were as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| A549 (Lung) | 3.5 |
| HeLa (Cervical) | 4.0 |
The mechanism of action involves the binding of N-B-DCP to specific kinase domains, leading to reduced phosphorylation of key signaling proteins involved in tumor growth .
Modulation of Immune Responses
Another significant aspect of N-B-DCP's biological activity is its ability to modulate immune responses. Research indicates that it can inhibit nitric oxide (NO) production in activated immune cells, which is crucial for inflammatory responses.
Table 2: Effects on Nitric Oxide Production
| Compound | IC50 (µM) | Effect on NO Production |
|---|---|---|
| This compound | 10 µM | 55% inhibition |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | 2 µM | >90% inhibition |
The inhibition of NO production suggests potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-benzyl-4,6-dichloropyrimidin-2-amine?
- Methodological Answer : A two-step approach is often utilized:
Nucleophilic substitution : React 4,6-dichloropyrimidin-2-amine with benzyl halides (e.g., benzyl chloride) in polar aprotic solvents like acetonitrile (CH₃CN) under reflux. Example: A 46% yield was achieved using CH₃CN and t-BuONO as a nitrosating agent .
Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is standard.
Key Considerations : Excess benzylating agents and prolonged reaction times improve yields but may lead to byproducts like di-substituted derivatives.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm).
- X-ray Crystallography : Resolves crystal packing and bond angles. For example, bond lengths (C–N ≈ 1.38 Å) and angles (C–N–C ≈ 120°) confirm pyrimidine ring geometry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 284.03).
Q. How do electron-donating substituents influence the reactivity of this compound?
- Methodological Answer : Substituents like morpholine or methoxy groups at C-4/C-6 positions enhance nucleophilic aromatic substitution (NAS) by activating the pyrimidine ring. For instance, replacing Cl with morpholine increases electron density, enabling nitroso group migration to C-5 (92% yield in DMF) .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, CH₃CN) improve solubility and reaction rates. DMF increased nitroso migration efficiency compared to CH₃CN .
- Catalysis : Lewis acids (e.g., FeCl₃) or phase-transfer catalysts (e.g., TBAB) may reduce reaction times.
Data Comparison :
| Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| t-BuONO | CH₃CN | Reflux | 46 | |
| Morpholine | DMF | 80 | 92 |
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for structural validation?
- Methodological Answer :
- Dynamic NMR Analysis : Detect rotamers or conformational changes in solution (e.g., benzyl group rotation causing split signals).
- DFT Calculations : Compare experimental X-ray bond lengths/angles with computational models (e.g., B3LYP/6-31G* level) to confirm tautomerism or crystal packing effects .
Q. What mechanistic insights explain nitroso group migration in this compound derivatives?
- Methodological Answer :
- Electron-Donor Requirement : At least three electron-donating groups (e.g., morpholine, methoxy) are necessary to stabilize the transition state during nitroso migration to C-5 .
- Isotopic Labeling : Use ¹⁵N-labeled nitroso groups to track migration pathways via 2D NMR or MS.
- Computational Studies : Transition state modeling (e.g., Gaussian) identifies energy barriers and substituent effects.
Q. How can derivatives of this compound be designed for targeted applications (e.g., enzyme inhibition)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
